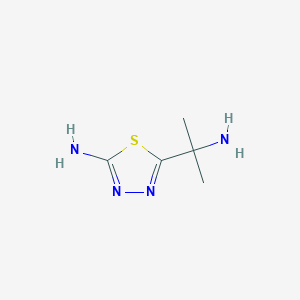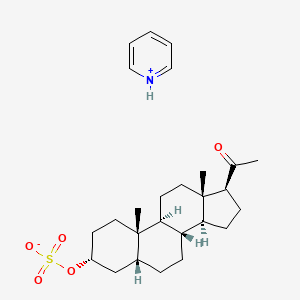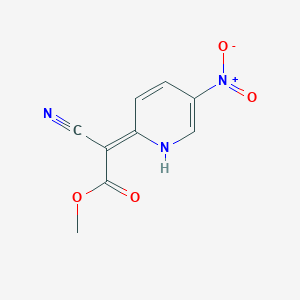
Vitamin D2 SO2 Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D2 SO2 Adduct is a biochemical used for proteomics research . It’s an intermediate in the preparation of Vitamin D2 and its derivatives . The molecular formula of Vitamin D2 SO2 Adduct is C28H44O3S, and it has a molecular weight of 460.71 .
Molecular Structure Analysis
The molecular structure of Vitamin D2 SO2 Adduct is represented by the formula C28H44O3S . The exact structural details are not provided in the available resources.Chemical Reactions Analysis
Vitamin D2 reacted rapidly with liquid sulfur dioxide at the Δ 5,10(19)-diene part to give the α and the β-face adducts in about 1:1 ratio. Both adducts extruded sulfur dioxide by thermolysis to give 5,6-trans vitamin D2 in good yield together with a trace of vitamin D2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Shimizu et al. (2000) explored the synthesis of fluorine-substituted vitamin D derivatives starting from vitamin D2, using vitamin D-SO2 adducts. This research provided insights into the stereochemistry of vitamin D derivatives and the role of SO2 in isomerization and adduct formation processes (Shimizu, Iwasaki, Ohno, & Yamada, 2000).
Metabolic Profiling
- Aronov et al. (2008) focused on metabolic profiling of major vitamin D metabolites, demonstrating a method for simultaneous quantification of various vitamin D forms, including derivatization techniques relevant to vitamin D2 (Aronov, Hall, Dettmer, Stephensen, & Hammock, 2008).
Clinical Research Design
- The Vitamin D and Type 2 Diabetes (D2d) study by Pittas et al. (2014) was a randomized clinical trial to examine the relationship between vitamin D supplementation and diabetes prevention, highlighting the methodological aspects in clinical research involving vitamin D forms (Pittas, Dawson-Hughes, Sheehan, Rosen, Ware, Knowler, & Staten, 2014).
Comparative Analysis of Vitamin D Forms
- Tripkovic et al. (2012) conducted a systematic review and meta-analysis comparing the effects of vitamin D2 and D3 on serum concentrations, thus providing insights into the differential impacts of these forms (Tripkovic, Lambert, Hart, Smith, Bucca, Penson, Chope, Hyppönen, Berry, Vieth, & Lanham-New, 2012).
Mass Spectrometry Techniques
- Volmer, Mendes, and Stokes (2015) reviewed developments in mass spectrometry methodologies for vitamin D analysis, which are crucial for understanding the metabolic pathways and clinical applications of various vitamin D forms, including vitamin D2 (Volmer, Mendes, & Stokes, 2015).
Biochemical and Clinical Studies
- Clinical trials and biochemical studies, such as those by Sadek and Shaheen (2014), have explored the role of vitamin D in various health conditions, emphasizing the need for understanding different vitamin D forms in medical applications (Sadek & Shaheen, 2014).
Safety And Hazards
Orientations Futures
There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population . Future research activities should focus on analytical standardization and exploration of their clinical value . The evaluation of the whole vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic vitamin D dosing, grouping based on the achieved vitamin D levels rather than the amount of vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .
Propriétés
Numéro CAS |
87680-65-7 |
|---|---|
Nom du produit |
Vitamin D2 SO2 Adduct |
Formule moléculaire |
C₂₈H₄₄O₃S |
Poids moléculaire |
460.71 |
Synonymes |
[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)

